Methyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate
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Overview
Description
Methyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction is often catalyzed by acids or bases, and the conditions can vary depending on the desired yield and purity. For instance, the use of Nano-ZnO as a catalyst has been reported to enhance the regioselectivity of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and prop-2-enoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 3-Aryl-1H-pyrazole-4-carbaldehydes
Uniqueness
Methyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate is unique due to its specific structural features, such as the prop-2-enoxymethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-5-15-7-9-8(10(13)14-3)6-12(2)11-9/h4,6H,1,5,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFLJNGNPVFPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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